molecular formula C15H23NO B11958179 n,n-Bis(2-methylpropyl)benzamide CAS No. 6976-02-9

n,n-Bis(2-methylpropyl)benzamide

Cat. No.: B11958179
CAS No.: 6976-02-9
M. Wt: 233.35 g/mol
InChI Key: JYTNUJXHOWUHHN-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylpropyl)benzamide: is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-methylpropyl)benzamide typically involves the direct condensation of benzoic acid with 2-methylpropylamine. This reaction is often carried out in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . The reaction conditions are mild, and the process is considered eco-friendly due to the use of ultrasonic technology.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of efficient and reusable catalysts, along with optimized reaction conditions, ensures high yields and cost-effectiveness. The process involves the purification of the product through techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-methylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N,N-Bis(2-methylpropyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    N,N-Dimethylbenzamide: A simpler benzamide derivative with similar chemical properties.

    N,N-Diethylbenzamide: Another benzamide derivative with slightly different alkyl groups.

    N,N-Diisopropylbenzamide: A compound with bulkier alkyl groups compared to N,N-Bis(2-methylpropyl)benzamide.

Uniqueness: this compound is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. Its ability to inhibit NF-κB activation and induce apoptosis makes it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

6976-02-9

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)benzamide

InChI

InChI=1S/C15H23NO/c1-12(2)10-16(11-13(3)4)15(17)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

JYTNUJXHOWUHHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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